molecular formula C19H18N4O B14383664 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide CAS No. 89784-56-5

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide

Katalognummer: B14383664
CAS-Nummer: 89784-56-5
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: LTIOTSPYDBJXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is a chemical compound with the molecular formula C18H16N4O It is a derivative of benzamide and is characterized by the presence of amino groups attached to the benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzanilide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its multiple amino groups provide sites for further functionalization, making it a valuable compound in synthetic chemistry and research .

Eigenschaften

CAS-Nummer

89784-56-5

Molekularformel

C19H18N4O

Molekulargewicht

318.4 g/mol

IUPAC-Name

4-amino-N-[4-(4-aminoanilino)phenyl]benzamide

InChI

InChI=1S/C19H18N4O/c20-14-3-1-13(2-4-14)19(24)23-18-11-9-17(10-12-18)22-16-7-5-15(21)6-8-16/h1-12,22H,20-21H2,(H,23,24)

InChI-Schlüssel

LTIOTSPYDBJXKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.